Cas no 861106-91-4 ((2-Bromo-6-nitrophenyl)methanol)
(2-Bromo-6-nitrophenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (2-Bromo-6-nitrophenyl)methanol
- 2-Bromo-6-nitrophenylmethanol
- Benzenemethanol, 2- bromo-6-nitro-
- BENZENEMETHANOL, 2-BROMO-6-NITRO-
- 2-Bromo-6-nitrobenzyl Alcohol
- 2-Bromo-6-nitrobenzenemethanol
- 2-bromo-6-nitro-benzyl alcohol
- Benzenemethanol,2-bromo-6-nitro-
- QLLXWADSIGOEQZ-UHFFFAOYSA-N
- (2-bromo-6-nitro-phenyl)-methanol
- KM2385
- (2-bromanyl-6-nitro-phenyl)methanol
- WT1497
- FCH1401385
- SY046925
- TX
- 2-Bromo-6-nitrobenzenemethanol (ACI)
- DTXSID50593831
- DS-16950
- AKOS005145551
- MFCD11036298
- SCHEMBL1372574
- 861106-91-4
- CS-W006110
-
- MDL: MFCD11036298
- Inchi: 1S/C7H6BrNO3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4H2
- InChI Key: QLLXWADSIGOEQZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(CO)=C(Br)C=CC=1)=O
Computed Properties
- Exact Mass: 230.95300
- Monoisotopic Mass: 230.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 1.6
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.767
- Melting Point: No data available
- Boiling Point: 332.6℃ at 760 mmHg
- Flash Point: 155°C
- Refractive Index: 1.633
- PSA: 66.05000
- LogP: 2.37280
- Vapor Pressure: No data available
(2-Bromo-6-nitrophenyl)methanol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
(2-Bromo-6-nitrophenyl)methanol Customs Data
- HS CODE:2906299090
- Customs Data:
China Customs Code:
2906299090Overview:
2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
(2-Bromo-6-nitrophenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211479-250mg |
2-Bromo-6-nitrophenyl)methanol |
861106-91-4 | 95% | 250mg |
£19.00 | 2022-03-01 | |
| Fluorochem | 211479-1g |
2-Bromo-6-nitrophenyl)methanol |
861106-91-4 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 211479-10g |
2-Bromo-6-nitrophenyl)methanol |
861106-91-4 | 95% | 10g |
£223.00 | 2022-03-01 | |
| Chemenu | CM116330-5g |
2-Bromo-6-nitrobenzyl Alcohol |
861106-91-4 | 95+% | 5g |
$184 | 2021-06-17 | |
| Chemenu | CM116330-10g |
2-Bromo-6-nitrobenzyl Alcohol |
861106-91-4 | 95+% | 10g |
$262 | 2021-06-17 | |
| Chemenu | CM116330-25g |
2-Bromo-6-nitrobenzyl Alcohol |
861106-91-4 | 95+% | 25g |
$505 | 2021-06-17 | |
| Alichem | A014000996-250mg |
2-Bromo-6-nitrobenzyl alcohol |
861106-91-4 | 97% | 250mg |
$489.60 | 2023-08-31 | |
| Alichem | A014000996-500mg |
2-Bromo-6-nitrobenzyl alcohol |
861106-91-4 | 97% | 500mg |
$815.00 | 2023-08-31 | |
| Alichem | A014000996-1g |
2-Bromo-6-nitrobenzyl alcohol |
861106-91-4 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| ChemScence | CS-W006110-1g |
(2-Bromo-6-nitrophenyl)methanol |
861106-91-4 | 1g |
$33.0 | 2022-04-26 |
(2-Bromo-6-nitrophenyl)methanol Production Method
Production Method 1
Production Method 2
1.2 Reagents: Water ; cooled
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water ; 20 min, rt
(2-Bromo-6-nitrophenyl)methanol Raw materials
(2-Bromo-6-nitrophenyl)methanol Preparation Products
(2-Bromo-6-nitrophenyl)methanol Suppliers
(2-Bromo-6-nitrophenyl)methanol Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on (2-Bromo-6-nitrophenyl)methanol
Research Brief on (2-Bromo-6-nitrophenyl)methanol (CAS: 861106-91-4): Recent Advances and Applications
(2-Bromo-6-nitrophenyl)methanol (CAS: 861106-91-4) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Recent studies have highlighted its utility in the development of novel bioactive molecules, particularly in the fields of oncology and antimicrobial research. This brief summarizes the latest findings related to this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (2-Bromo-6-nitrophenyl)methanol as a precursor in the synthesis of brominated nitrophenyl derivatives with potent inhibitory activity against tyrosine kinases. The researchers employed a multi-step synthetic route, leveraging the bromo and nitro functional groups for subsequent cross-coupling reactions. The resulting compounds exhibited nanomolar IC50 values against specific kinase targets, suggesting their potential as anticancer agents.
In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed novel antimicrobial agents derived from (2-Bromo-6-nitrophenyl)methanol. The inventors modified the parent compound through palladium-catalyzed coupling reactions to generate a library of analogs with enhanced activity against drug-resistant bacterial strains. Molecular docking studies revealed that these analogs interfere with bacterial cell wall biosynthesis by targeting key enzymes in the peptidoglycan synthesis pathway.
From a synthetic chemistry perspective, advances in green chemistry approaches have been applied to the production of (2-Bromo-6-nitrophenyl)methanol. A 2024 publication in Green Chemistry reported an eco-friendly synthesis method using biocatalysis, achieving higher yields (85%) compared to traditional chemical methods (60-65%). This development addresses previous challenges related to the environmental impact of halogenated compound synthesis while maintaining the compound's purity and reactivity for downstream applications.
The compound's unique structural features - the electron-withdrawing nitro group and the reactive bromine atom - make it particularly valuable for pharmaceutical development. Recent computational studies have modeled its electronic properties to predict reactivity patterns in various synthetic contexts. These models are proving valuable for rational drug design, particularly in the development of targeted covalent inhibitors where the bromine serves as a leaving group for selective protein binding.
Looking forward, researchers are exploring the potential of (2-Bromo-6-nitrophenyl)methanol in PROTAC (Proteolysis Targeting Chimera) technology. Preliminary results presented at the 2024 American Chemical Society meeting showed promising results in using derivatives of this compound as warheads for targeted protein degradation. This application could significantly expand the therapeutic potential of molecules derived from this chemical scaffold.
In conclusion, (2-Bromo-6-nitrophenyl)methanol continues to be a versatile building block in medicinal chemistry with growing applications across multiple therapeutic areas. The recent developments in its synthesis and applications underscore its importance in drug discovery pipelines. Future research directions likely include further optimization of synthetic routes, expansion of its use in targeted therapies, and exploration of its potential in emerging therapeutic modalities like protein degradation technologies.
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